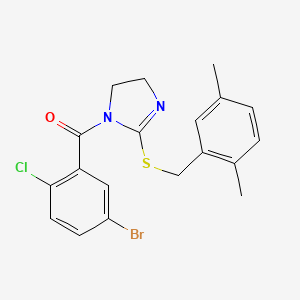

(5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound belongs to a class of substituted imidazolyl methanones, characterized by a 4,5-dihydro-1H-imidazole core linked to a benzyl thioether and a halogenated aromatic ring. The structure features a (5-bromo-2-chlorophenyl) group attached to the methanone carbon and a (2,5-dimethylbenzyl)thio substituent at the 2-position of the imidazoline ring. Such compounds are often explored for pharmaceutical or agrochemical applications due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN2OS/c1-12-3-4-13(2)14(9-12)11-25-19-22-7-8-23(19)18(24)16-10-15(20)5-6-17(16)21/h3-6,9-10H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZFXLUALYFBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-bromo-2-chlorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , identified by its CAS number 461432-22-4 , is a synthetic organic molecule with potential biological activity. Its structure features a brominated and chlorinated phenyl group linked to a thioether-substituted imidazole derivative, suggesting possible interactions with various biological targets.

- Molecular Formula : C15H12BrClN2OS

- Molecular Weight : 339.612 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : Recommended at -20°C for stability

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Receptor Tyrosine Kinases (RTKs) : These are crucial in signaling pathways that regulate cell proliferation and survival. The compound may act as an inhibitor of RTK pathways, similar to other known inhibitors in the class of multikinase inhibitors (MKIs) .

- Anticancer Activity : The structural components suggest potential anticancer properties, particularly through inhibition of angiogenesis mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related derivatives:

Case Studies

-

Anticancer Efficacy

A study investigated the effects of related imidazole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting similar potential for the target compound . -

Targeting VEGFR

Research focusing on VEGFR inhibitors demonstrated that modifications in the phenyl group could enhance selectivity and potency against angiogenesis in tumor models. This indicates that structural analogs of the compound could be effective in cancer therapy . -

Thioether Compounds

Investigations into thioether-containing compounds revealed their role in modulating immune responses and exhibiting antimicrobial properties, providing a basis for further exploration into the biological activity of this compound .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound can be compared to two closely related analogs:

(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Aromatic Group: Replaces the 5-bromo-2-chlorophenyl with a 5-bromo-2-furyl moiety, reducing aromaticity and introducing oxygen heteroatoms. Thioether Substituent: Uses a 3-fluorobenzyl group instead of 2,5-dimethylbenzyl, altering electronic effects (fluorine’s electronegativity vs. methyl’s steric/inductive effects).

2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (): Core Structure: Lacks the methanone-linked aromatic ring but retains the imidazoline-thioether scaffold. Substituents: Features a 2-chlorobenzyl group, emphasizing steric hindrance near the chlorine atom.

Molecular Properties and Spectroscopic Data

Electronic and Steric Profiles

- Electron-Withdrawing Effects: The bromine and chlorine in the target compound enhance electrophilicity at the methanone carbonyl compared to the furyl analog’s oxygen .

Computational Analysis

For example:

- The target compound’s chlorine and bromine atoms would localize electron density in the aromatic ring, while the dimethylbenzyl group may delocalize electron density across the thioether linkage.

- Such computational insights are critical for predicting reactivity or interaction with biological targets .

Research Findings and Trends

Halogen Effects : Bromine and chlorine synergistically increase molecular weight and polar surface area compared to fluorine or furyl-containing analogs, impacting solubility and membrane permeability .

Thioether Linkages : The benzyl thioether group enhances metabolic stability compared to oxygen ethers, as seen in pharmaceutical analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.